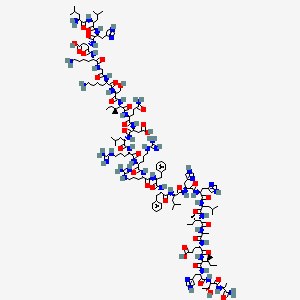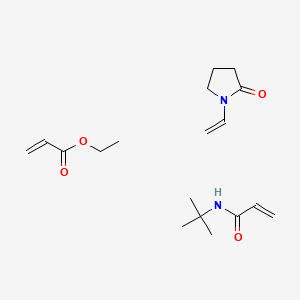
Trihydroxycuprate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydroxycuprate(1-) is a chemical compound with the molecular formula CuH₃O₃⁻ and a molar mass of 114.56802 g/mol It is a member of the cuprate family, which are compounds containing copper in a negative oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trihydroxycuprate(1-) can be synthesized through various chemical reactions involving copper salts and hydroxide ions. One common method involves the reaction of copper(II) sulfate with sodium hydroxide, resulting in the formation of copper(II) hydroxide, which can then be reduced to Trihydroxycuprate(1-) under specific conditions .
Industrial Production Methods
Industrial production of Trihydroxycuprate(1-) typically involves large-scale chemical reactions using copper salts and alkaline solutions. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trihydroxycuprate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to elemental copper under certain conditions.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving Trihydroxycuprate(1-) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Trihydroxycuprate(1-) include copper(II) hydroxide, elemental copper, and various copper salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trihydroxycuprate(1-) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which Trihydroxycuprate(1-) exerts its effects involves its ability to interact with various molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the conversion of reactants to products. In biological systems, it can interact with proteins and enzymes, potentially influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Trihydroxycuprate(1-) include other cuprates such as:
- Dihydroxycuprate(1-)
- Tetrahydroxycuprate(1-)
- Hexahydroxycuprate(1-)
Uniqueness
Trihydroxycuprate(1-) is unique due to its specific molecular structure and the presence of three hydroxide ions coordinated to a copper ion. This unique structure imparts distinct chemical properties and reactivity compared to other cuprates .
Propiedades
Número CAS |
37830-77-6 |
|---|---|
Fórmula molecular |
CuH3O3- |
Peso molecular |
114.57 g/mol |
Nombre IUPAC |
copper;trihydroxide |
InChI |
InChI=1S/Cu.3H2O/h;3*1H2/q+2;;;/p-3 |
Clave InChI |
NPKITLFRFSTZCI-UHFFFAOYSA-K |
SMILES canónico |
[OH-].[OH-].[OH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


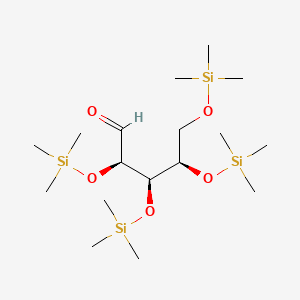
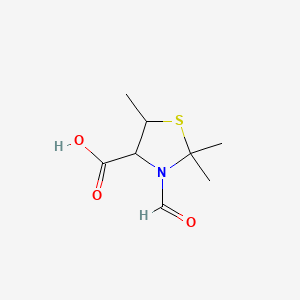
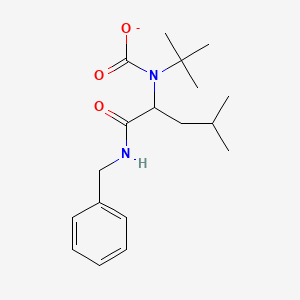
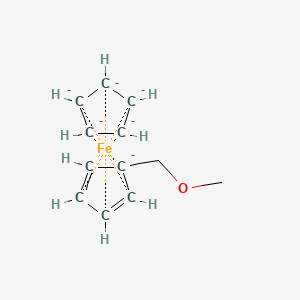



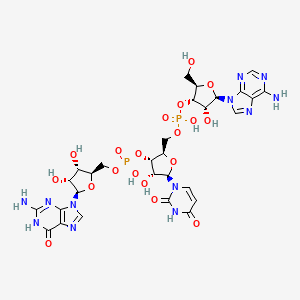
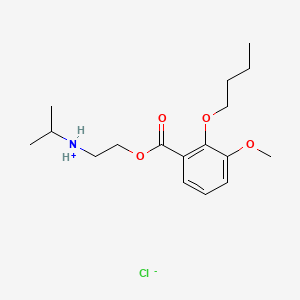
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
